3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
3-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative featuring a 3-methoxybenzoyl group linked to a substituted ethylamine scaffold. The ethylamine moiety contains a 4-methylphenyl group and a 4-methylpiperazine ring. Its molecular weight (calculated as 395.5 g/mol for C₂₃H₃₀N₃O₂) and lipophilic substituents (methyl groups, methoxy) may influence pharmacokinetic properties like blood-brain barrier penetration or metabolic stability .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-7-9-18(10-8-17)21(25-13-11-24(2)12-14-25)16-23-22(26)19-5-4-6-20(15-19)27-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVGJSELZPJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Amide Formation: The 3-methoxybenzoyl chloride is then reacted with 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.
Reduction: Formation of 3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzylamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to 3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide have been studied for their ability to inhibit tumor growth by targeting specific receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. These compounds have shown promising results against various cancer cell lines, including MCF-7 and A375, with reported IC50 values indicating effective cytotoxicity .
1.2 Neurological Applications
The piperazine structure is often associated with neuropharmacological effects. Compounds like this compound may function as serotonin receptor modulators, which can be beneficial in treating conditions such as anxiety and depression. The interaction of the piperazine group with neurotransmitter receptors could lead to the development of novel antidepressants or anxiolytics .
Synthesis and Structural Insights
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various chemical pathways involving the functionalization of piperazine and benzamide derivatives. Recent advancements in synthetic methodologies have improved yields and reduced the complexity of the synthesis process, making it more accessible for pharmaceutical applications .
2.2 Structural Characteristics
The compound's structure, characterized by a methoxy group and piperazine ring, enhances its lipophilicity and bioavailability, crucial for effective drug design. The molecular formula reflects its potential for diverse interactions within biological systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Piperazine Substitution Effects
- The target compound’s 4-methyl group may improve solubility or metabolic stability compared to phenyl analogs .
- Antioxidant Benzamide (THHEB) : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide demonstrates potent antioxidant activity (IC₅₀ = 22.8 µM for DPPH scavenging). While structurally distinct, this underscores how hydroxyl/methoxy substitutions dictate biological function—THHEB’s polar groups favor antioxidant effects, whereas the target compound’s lipophilic groups may prioritize receptor binding .
Therapeutic Potential in Oncology
- Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA) : Radioiodinated benzamides like PIMBA show high uptake in prostate tumors. The target compound’s 4-methylpiperazine and 3-methoxy groups could modulate sigma receptor affinity, though its IC₅₀ for HCN4 suggests divergent applications. Structural parallels warrant evaluation in tumor imaging or targeted therapy .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s higher logP (vs.
- Methyl groups on the piperazine and phenyl rings may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs .
Biological Activity
3-Methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C23H29N3O2
- Molecular Weight : 393.50 g/mol
Its structure features a methoxy group, a benzamide moiety, and a piperazine ring, which are key to its biological interactions.
Research indicates that the compound exhibits activity through multiple mechanisms, including:
Anticancer Activity
Several studies evaluated the anticancer properties of compounds related to this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 |
| Compound B | 1.54 | HCT-116 |
| Compound C | 0.12 | A549 |
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression models .
Case Studies and Research Findings
- Study on RET Kinase Inhibition : A study focused on benzamide derivatives found that certain compounds significantly inhibited RET kinase activity, leading to reduced proliferation in RET-dependent cancer cells . Although specific data on our compound is lacking, the implications for similar structures are noteworthy.
- Immunomodulatory Effects : Research involving benzamide derivatives indicated their potential as immunomodulators by enhancing T-cell responses against tumors through PD-1/PD-L1 pathway inhibition . This suggests that our compound may possess similar immunotherapeutic properties.
- Neuropharmacological Assessment : In a study assessing the effects of piperazine-containing compounds on anxiety-like behaviors in animal models, some derivatives showed significant anxiolytic effects, hinting at possible therapeutic applications for mood disorders .
Q & A
Basic Question: What are the key synthetic strategies for preparing 3-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide and its analogs?
Answer:
The synthesis typically involves multi-step functional group transformations , leveraging coupling agents like HBTU or BOP for amide bond formation. Critical steps include:
- Esterification/saponification for generating substituted benzoic acid precursors (e.g., 3-methoxy-4-substituted benzoic acids) .
- Nucleophilic substitution to introduce the 4-methylpiperazine moiety, often using THF as a solvent and triethylamine (Et₃N) as a base .
- Purification via silica gel chromatography (eluent: chloroform/methanol) and characterization by ¹H/¹³C NMR and mass spectrometry to confirm regioselectivity and purity .
Advanced Research Focus:
- Optimizing coupling efficiency : Replace HBTU with T3P® (propylphosphonic anhydride) to reduce racemization in chiral intermediates .
- Solvent effects : Compare acetonitrile vs. DMF in SN2 reactions to improve yield in sterically hindered environments .
Basic Question: How are structural ambiguities resolved in analogs with overlapping NMR signals?
Answer:
- 2D NMR techniques (e.g., COSY, HSQC ) are employed to resolve overlapping aromatic/piperazine proton signals. For example, distinguishing C-2 and C-6 protons on the benzamide ring requires analyzing coupling constants (e.g., J = 8.7 Hz for para-substituted aryl groups) .
- Deuterated solvents (e.g., CDCl₃ ) enhance signal resolution, while variable-temperature NMR mitigates dynamic broadening in flexible piperazine moieties .
Advanced Research Focus:
- DFT calculations to predict chemical shifts for complex conformers (e.g., chair vs. boat configurations in piperazine rings) .
- LC-MS/MS fragmentation patterns to validate substituent positions, especially in methylphenyl and methoxybenzamide regions .
Basic Question: What methodologies are used to assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl) , basic (0.1 M NaOH) , and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC-PDA at λ = 254 nm .
- pH-solubility profiling : Determine solubility in phosphate-buffered saline (PBS) at pH 1.2–7.4 to predict oral bioavailability .
Advanced Research Focus:
- Metabolite identification : Use HPLC-QTOF-MS with CID fragmentation to detect phase I/II metabolites (e.g., N-demethylation of the piperazine ring) .
- Crystallography : Analyze polymorphic forms via PXRD to correlate stability with crystal packing .
Basic Question: How are structure-activity relationships (SAR) evaluated for analogs targeting CNS receptors?
Answer:
- In vitro binding assays : Screen against dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors using radioligands (e.g., [³H]spiperone). IC₅₀ values are calculated via nonlinear regression .
- Molecular docking : Use AutoDock Vina or Glide to model interactions with receptor active sites (e.g., hydrogen bonding with Asp110 in D₂ receptors) .
Advanced Research Focus:
- Allosteric modulation studies : Apply BRET-based assays to quantify β-arrestin recruitment in GPCR signaling pathways .
- Free-energy perturbation (FEP) simulations to predict affinity changes upon substituent modifications (e.g., methoxy → trifluoromethyl) .
Basic Question: How are contradictory pharmacological data resolved across studies?
Answer:
- Meta-analysis of IC₅₀/EC₅₀ values : Normalize data using Hill coefficients to account for assay variability (e.g., CHO vs. HEK293 cell lines) .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .
Advanced Research Focus:
- Machine learning models (e.g., random forests) to identify confounding variables (e.g., serum protein binding in cell-based assays) .
- Cryo-EM structures of ligand-receptor complexes to validate docking poses and explain affinity discrepancies .
Basic Question: What analytical methods quantify trace impurities in bulk samples?
Answer:
- HPLC-UV/ELSD : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to detect ≤0.1% impurities .
- Residual solvent analysis : GC-MS headspace sampling for volatile impurities (e.g., THF, DMF) per ICH Q3C guidelines .
Advanced Research Focus:
- Chiral SFC to separate enantiomeric impurities in asymmetric syntheses (e.g., R vs. S isomers at the piperazine center) .
- NMR qNMR with DSS internal standard for absolute quantification of API purity .
Basic Question: How is the compound’s logP experimentally determined?
Answer:
- Shake-flask method : Partition between n-octanol and PBS (pH 7.4) at 25°C. Quantify phases via UV spectrophotometry at λmax ≈ 280 nm .
- Chromatographic estimation : Use logP prediction modules in HPLC (e.g., ElogD based on retention time) .
Advanced Research Focus:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
